Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Description
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a β-keto ester derivative featuring a 2-nitrophenyl substituent conjugated to a methylene group. This compound belongs to a class of α,β-unsaturated carbonyl compounds, which are widely studied for their reactivity in cyclization and Michael addition reactions . The nitro group at the ortho position introduces steric and electronic effects that influence its physical properties (e.g., melting point, solubility) and chemical behavior (e.g., electrophilicity, hydrogen bonding).
Structure
3D Structure
Properties
CAS No. |
111304-31-5 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7- |
InChI Key |
APKKCRAKPMSAEI-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of methyl acetoacetate with 2-nitrobenzaldehyde. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction. The reaction is usually performed in a solvent like ethanol or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the product, with additional purification steps such as recrystallization or chromatography being employed as necessary.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acetic acid.
Substitution: Sodium methoxide, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Reduction: Methyl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate.
Oxidation: Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate serves primarily as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns, making it valuable in synthetic chemistry.
Key Reactions:
- Condensation Reactions : The compound can undergo condensation reactions typical for esters and ketones, facilitating the formation of more complex molecules.
- Nucleophilic Additions : It can participate in nucleophilic addition reactions due to its carbonyl functionality, enabling the synthesis of derivatives with enhanced properties.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties. Research has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus, measured using Minimum Inhibitory Concentration (MIC) assays.
Antitumor Effects
Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy. For instance, studies have reported selective cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines, often through mechanisms involving apoptosis induction or interference with cell cycle progression.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Testing | Demonstrated antibacterial activity against E. coli and S. aureus with MIC values indicating effective inhibition. | Development of new antibacterial agents. |
| Cytotoxicity Assays | Showed selective cytotoxicity against MCF-7 and HL-60 cell lines. | Potential use in cancer treatment protocols. |
| Synthetic Pathways | Various methods developed for synthesizing derivatives exhibiting enhanced biological activity. | Expansion of synthetic methodologies in organic chemistry. |
Mechanism of Action
The mechanism by which Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate exerts its effects depends on the specific application. In biological systems, its activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer processes, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Nitrophenyl-Substituted β-Keto Esters
Key structural variations among related compounds include the position of the nitro group (ortho, meta, para) and the ester alkyl group (methyl, ethyl, isobutyl). These modifications significantly impact physicochemical and spectral properties:
Key Observations:
- Substituent Position: Ortho-nitro derivatives exhibit lower symmetry and higher steric hindrance compared to para isomers, often leading to reduced melting points and altered solubility.
- Ester Group: Methyl esters generally have higher volatility and lower molecular weights than ethyl or isobutyl analogs.
- Spectroscopic Shifts: The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in <sup>1</sup>H NMR (e.g., aromatic protons at δ 8.1–7.2 in ortho-nitro derivatives ). IR spectra consistently show strong C=O stretches near 1745 cm⁻¹ (ester) and 1718 cm⁻¹ (keto) .
Functional Group Variations
Compounds with non-nitro substituents (e.g., hydroxyl, carboxyl, or halogen groups) demonstrate distinct reactivity:
- Hydroxy/Carboxy Derivatives (): Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate forms stronger hydrogen bonds, increasing melting points and solubility in polar solvents compared to nitro analogs .
- Halogenated Derivatives (): Chlorine substituents (e.g., 2,3-dichloro) enhance electrophilicity at the α-carbon, favoring nucleophilic attacks in cyclization reactions .
Research Implications
The ortho-nitro substitution in this compound offers unique steric and electronic properties for designing photoactive or redox-active materials. Comparative studies with para-nitro and halogenated analogs highlight opportunities to tailor solubility and reactivity for applications in organic synthesis or medicinal chemistry.
Biological Activity
Methyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHN O and a molecular weight of approximately 249.22 g/mol. The compound features a nitrophenyl group linked to a methylene bridge and a keto ester functional group, contributing to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Key findings include:
- Anticancer Effects : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. It affects cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism.
- Enzyme Interaction : this compound interacts with various enzymes and proteins. It can form Schiff bases that may lead to either inhibition or activation of enzymatic activity, depending on the context.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Enzyme Interaction | Forms Schiff bases with enzymes | , |
| Cellular Metabolism | Influences metabolic pathways | |
| Toxicity | Harmful if swallowed; causes skin irritation |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Cycle Arrest : Similar compounds have been shown to block the cell cycle at specific phases, leading to reduced proliferation in cancer cells .
- Pro-Apoptotic Mechanisms : Some studies suggest that this compound may downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), promoting cell death in cancerous tissues .
- Signal Transduction Pathways : The interaction with various signaling pathways (e.g., p38 MAPK) may also play a role in its anticancer activity .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on several cancer cell lines. Results showed significant inhibition of cell growth, with IC values indicating potent anticancer properties across multiple types of cancer cells.
Case Study 2: Enzymatic Activity
Research exploring the compound's interaction with specific enzymes revealed that it can function as an inhibitor or activator depending on the target enzyme's nature and the cellular context. This duality suggests potential for therapeutic applications in enzyme modulation.
Comparison with Related Compounds
To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | Nitro-substituted benzylidene | Different reactivity due to nitro position |
| Ethyl 2-(4-nitrophenyl)-3-oxobutanoate | Ethyl ester instead of methyl | Variations in solubility and biological activity |
| Methyl 2-(4-methoxybenzylidene)-3-oxobutanoate | Methoxy group instead of nitro | Potentially different reactivity patterns |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
